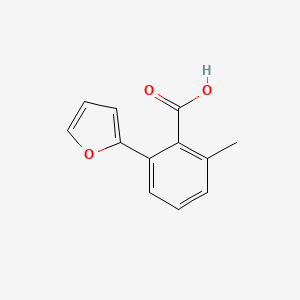

2-(Furan-2-YL)-6-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTLHPOMMGGQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688499 | |

| Record name | 2-(Furan-2-yl)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-35-5 | |

| Record name | 2-(Furan-2-yl)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furan 2 Yl 6 Methylbenzoic Acid and Its Precursors

Strategies for the Construction of the Furan-Benzoic Acid Scaffold

The fundamental structure of a furan (B31954) ring attached to a benzoic acid can be assembled through two main strategies: direct coupling and multi-step pathways.

Direct coupling methods aim to form the bond between the furan and benzene (B151609) rings in a single key step. One such approach is the palladium-catalyzed direct arylation of furan derivatives with appropriate benzoic acid precursors. organic-chemistry.org For instance, the coupling of 2-furaldehyde with aryl halides can yield 5-aryl-2-formylfuran derivatives, which can then be further manipulated to produce the target benzoic acid. organic-chemistry.org This method offers efficiency by reducing the number of synthetic steps.

Another direct approach involves the reaction of organoborane compounds with aryl halides in a Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful carbon-carbon bond-forming reaction is widely used for its mild conditions and tolerance of various functional groups. libretexts.orgfishersci.com

Multi-step syntheses provide greater flexibility in introducing various substituents on both the furan and benzoic acid rings. A common strategy involves the synthesis of a benzofuran (B130515) scaffold which can then be modified. nih.govjocpr.com For example, the cyclization of o-hydroxyacetophenones can lead to benzofuran derivatives. researchgate.net Although this does not directly yield the furan-benzoic acid linkage, the principles of intramolecular cyclization are relevant to forming heterocyclic-aromatic bonds.

Another multi-step approach could involve the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound is cyclized under acidic conditions to form the furan ring. organic-chemistry.org The necessary dicarbonyl precursor could be synthesized from a benzoic acid derivative.

Targeted Synthesis of 2-(Furan-2-YL)-6-methylbenzoic Acid

The specific synthesis of this compound often employs more advanced and specific reactions to ensure the correct regiochemistry and yield.

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the synthesis of this compound. libretexts.orgrsc.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov For the target molecule, this would involve reacting a 2-halobenzoic acid derivative with a furan-2-boronic acid or vice versa. The reaction is known for its high yields and functional group tolerance. nih.gov

A typical procedure would involve reacting the organic halide with the boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand and base is crucial for optimizing the reaction conditions. rsc.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylbenzoic acid | Furan-2-boronic acid | Pd(OAc)₂ | JohnPhos | K₃PO₄ | t-AmOH | 110 | High |

This table presents hypothetical and literature-based examples of Suzuki-Miyaura coupling conditions. The second entry demonstrates a lower yield, highlighting the importance of substrate and catalyst choice. acs.org

Condensation reactions can also be employed to build the desired scaffold. Acid-catalyzed condensation of furfural (B47365) with certain ketones can lead to the formation of carbon-carbon bonds, which could be a step in a longer synthetic route. researchgate.net

Cyclization reactions, such as the dehydrative cyclization of o-hydroxybenzyl ketones, are common for forming benzofurans and illustrate a general strategy for creating five-membered heterocyclic rings attached to an aromatic system. researchgate.net While not a direct route to the target compound, these methods provide a foundation for designing synthetic pathways.

Functional group interconversions are essential for preparing the necessary precursors and for the final steps of the synthesis. ub.edu For example, an alkyl arene can be oxidized to a benzoic acid using reagents like potassium permanganate (B83412). imperial.ac.ukyoutube.com This would be useful if the furan ring is already attached to a toluene (B28343) derivative.

The conversion of a carboxylic acid to other functional groups, or vice versa, is a fundamental tool. For instance, a nitrile can be hydrolyzed to a carboxylic acid, or an amide can be dehydrated to a nitrile. vanderbilt.eduyoutube.com These transformations allow for strategic manipulation of the molecule throughout the synthesis. For example, a less reactive group might be used during a coupling reaction and then converted to the carboxylic acid in a later step.

Functional Group Interconversions on Benzoic Acid Derivatives

Methyl Group Transformations (e.g., Radical Bromination)

A key step in synthesizing precursors for compounds like this compound involves the selective transformation of a methyl group on the benzene ring. Radical bromination is a common method for this purpose. For instance, in the synthesis of related structures like 2-fluoro-6-methylbenzoic acid derivatives, the methyl group undergoes radical bromination to introduce a bromine atom. ossila.com This creates a reactive benzyl (B1604629) bromide that can then participate in further reactions.

A typical procedure for the radical bromination of a substituted toluene, such as 2,6-dimethylbenzoic acid, involves using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). researchgate.netgoogle.com The reaction is often carried out in a solvent such as chlorobenzene (B131634) or carbon tetrachloride under reflux or photoirradiation conditions. google.com For example, the selective bromination of 2,6-dimethylbenzoic acid can be achieved using sodium bromate (B103136) and hydrobromic acid under light exposure (200-750 nm) in a halogenated solvent like methylene (B1212753) chloride. google.com

The reaction proceeds through a free radical chain mechanism, where the initiator generates a bromine radical that abstracts a hydrogen atom from the methyl group, forming a more stable benzylic radical. This radical then reacts with NBS or another bromine source to form the bromomethyl derivative. The choice of solvent and initiator is crucial to control the reaction and minimize side products. researchgate.net

Table 1: Conditions for Radical Bromination of Methyl-Substituted Benzoic Acids

| Starting Material | Reagents | Initiator | Solvent | Conditions | Product | Reference |

| 2,5-dimethyl benzoic acid | N-bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Acetonitrile (ACN) | Irradiation at 365 nm | 2-bromo-5-methyl benzoic acid | researchgate.net |

| 2,6-dimethylbenzoic acid | Sodium bromate, Hydrobromic acid | Light (200-750 nm) | Methylene chloride | Not specified | 2-bromomethyl-6-methyl-benzoic acid | google.com |

| 4-bromo-2-methylbenzoic acid | Not applicable | Not applicable | Methanol (B129727) | Sulfuric acid catalysis | 4-bromo-2-methylbenzoic acid methyl ester | google.com |

Carboxylic Acid Functionalizations (e.g., Esterification, Amidation)

The carboxylic acid group in this compound and its precursors is a versatile handle for various transformations, most notably esterification and amidation. However, the presence of the methyl group at the ortho position (2,6-disubstitution) introduces significant steric hindrance, which can make these reactions challenging. researchgate.netresearchgate.netnih.gov

Esterification: Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be slow for sterically hindered acids. To overcome this, microwave-assisted organic synthesis (MAOS) has been employed. For example, ethyl-4-fluoro-3-nitro benzoate (B1203000) was synthesized in good yield using a sealed-vessel microwave system with catalytic sulfuric acid. usm.my Another approach involves using N-bromosuccinimide (NBS) as a catalyst for the direct esterification of substituted benzoic acids under mild, metal-free conditions. nih.gov

Amidation: Amide bond formation with sterically hindered benzoic acids is often difficult with standard coupling reagents. rsc.orgchimia.ch Specialized protocols have been developed to address this. One method involves the in situ formation of acyl fluorides from the carboxylic acid, which then react with amines at elevated temperatures. rsc.orgresearchgate.net This has been shown to be effective for coupling sterically hindered substrates where other methods fail. rsc.org Another approach utilizes boron-based reagents, such as B(OCH₂CF₃)₃, which can mediate the direct amidation of carboxylic acids with a broad range of amines under relatively mild conditions. acs.org More recently, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of aromatic carboxylic acids, although ortho-substituted benzoic acids may give moderate yields due to steric effects. rsc.org

Table 2: Reagents for Functionalization of Sterically Hindered Benzoic Acids

| Reaction | Reagent/Catalyst | Conditions | Substrate Type | Key Feature | Reference(s) |

| Esterification | H₂SO₄ (catalytic) | Microwave irradiation | Substituted benzoic acids | Overcomes equilibrium limitations | usm.my |

| Esterification | N-bromosuccinimide (NBS) | Neat, 70°C | Aryl and alkyl carboxylic acids | Metal-free, mild conditions | nih.gov |

| Amidation | Acyl fluoride (B91410) (in situ) | Elevated temperature | Sterically hindered acids and amines | Effective for challenging couplings | rsc.orgresearchgate.net |

| Amidation | B(OCH₂CF₃)₃ | MeCN, often room temp | Wide range of acids and amines | Operationally simple, avoids aqueous workup | acs.org |

| Amidation | TiF₄ (catalytic) | Refluxing toluene | Aromatic and aliphatic acids | Efficient for various amines | rsc.org |

Modifications of the Furan Ring System

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. chemicalbook.compearson.com This reactivity can be harnessed to introduce various functional groups, although the presence of the substituted benzoic acid moiety can influence the reaction's regioselectivity. Generally, electrophilic attack on furan occurs preferentially at the C2 position, as the intermediate cation is stabilized by three resonance structures. chemicalbook.comquora.com If the C2 position is already substituted, as in this compound, further substitution would likely target the C5 position.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with acetyl nitrate (B79036) at low temperatures to avoid ring degradation.

Halogenation: Often proceeds vigorously, so milder reagents are used. youtube.com

Sulfonation: Can be achieved using a sulfur trioxide-pyridine complex. youtube.com

Friedel-Crafts Acylation: Usually performed with a mild Lewis acid catalyst to prevent polymerization of the furan ring.

Beyond electrophilic substitution, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene. researchgate.net The conditions for these reactions, including the use of Lewis acid catalysts, can be tuned to control the outcome. researchgate.net

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of biaryl compounds like this compound. Both Lewis acid and transition metal catalysis are key strategies.

Lewis Acid Catalysis

Lewis acids can be employed in several ways in the synthesis of furan-containing compounds. In Friedel-Crafts type reactions, a Lewis acid can activate a substrate to facilitate the coupling of a furan ring to an aromatic system. nih.gov For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes can be promoted by Lewis acids like aluminum chloride (AlCl₃) or Brønsted superacids like trifluoromethanesulfonic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

Lewis acids are also instrumental in controlling the stereoselectivity of intramolecular Diels-Alder reactions involving a furan diene. researchgate.net Furthermore, Lewis acid-catalyzed ring-opening benzannulation of dihydrofuran acetals has been developed as a method to construct more complex fused ring systems. nih.gov

Transition Metal-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming the C-C bond between the furan and benzene rings. researchgate.netrsc.orgnih.gov

The Suzuki-Miyaura coupling is a particularly prominent method. libretexts.orgsemanticscholar.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For the synthesis of this compound, this could involve reacting 2-bromo-6-methylbenzoic acid (or its ester) with furan-2-boronic acid, or conversely, 2-bromofuran (B1272941) with (2-carboxy-3-methylphenyl)boronic acid. The use of palladium catalysts is common, but nickel-based systems are also gaining traction due to their lower cost and high reactivity. nih.gov Nickel catalysts have proven effective for coupling various substrates, including heterocycles, in more environmentally friendly solvents. nih.gov

Other relevant transition metal-catalyzed reactions include Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), although the Suzuki coupling is often preferred due to the lower toxicity and stability of the boronic acid reagents. libretexts.org

Green Chemistry Considerations in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. For the synthesis of this compound, particularly via Suzuki-Miyaura coupling, several green chemistry strategies can be implemented. gctlc.orgcdnsciencepub.com

Safer Solvents: A primary goal is to replace hazardous organic solvents. Aqueous media (water or alcohol/water mixtures) have been successfully used for Suzuki reactions, often with the aid of water-soluble ligands or phase-transfer catalysts. mdpi.comgctlc.orgrsc.org Other greener solvents include 2-methyl-tetrahydrofuran (2-Me-THF) and t-amyl alcohol. nih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to lower energy consumption compared to traditional heating methods. usm.mygctlc.org

Catalyst Efficiency and Recycling: The use of highly active catalysts at low loadings (mol %) minimizes metal waste. rsc.org Developing recyclable catalyst systems, such as those immobilized on a solid support or using fluorous phases, is another key area of research. acs.org

Atom Economy: Choosing reaction pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle. Cross-coupling reactions generally have good atom economy.

Use of Renewable Feedstocks: While not directly related to the coupling reaction itself, the furan ring is a motif that can be derived from biomass sources like furfural, which aligns with the principle of using renewable starting materials. semanticscholar.org

By integrating these considerations, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible. nih.govgctlc.org

One-Pot Reaction Efficiencies

For the synthesis of furan-containing compounds, one-pot methodologies have been successfully developed. For instance, substituted furans can be constructed from γ-alkynyl ketones through allene (B1206475) intermediates in a one-pot acid-promoted process. nih.gov Another efficient one-pot method involves the synthesis of hept-6-en-1-yl furan-2-carboxylate (B1237412) from furfural, using cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to form furoic acid in situ. researchgate.net This is followed by the addition of subsequent reagents to obtain the final ester product without intermediate isolation. researchgate.net Similarly, a highly efficient one-step synthesis of furan-2-ylmethylboranes has been achieved through a copper-catalyzed three-component cascade reaction. rsc.org

In the context of synthesizing biaryl compounds like this compound, the Suzuki-Miyaura cross-coupling reaction is a prominent method. One-pot variations of this reaction enhance its practicality. A novel imidazole (B134444) derivative, 1-(2,3-dihydrobenzo[b] acs.orgmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, was synthesized with a high yield of 92% in a one-pot reaction. nih.gov

The efficiency of these one-pot reactions is influenced by factors such as the choice of catalyst, reaction time, and temperature. For example, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the highest yield (65%) was achieved using AlCl₃ at room temperature for one hour. nih.gov However, prolonging the reaction time decreased the yield. nih.gov

Table 1: One-Pot Synthesis Reaction Data

| Starting Material | Product | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| γ-Alkynyl Ketones | Substituted Furans | Acid | Not Specified | nih.gov |

| Furfural | Hept-6-en-1-yl furan-2-carboxylate | CuCl, t-BuOOH, 7-bromo-1-heptene, K₂CO₃, TBAB | Not Specified | researchgate.net |

| Furan-2-carbaldehyde, alkyne, borane | Furan-2-ylmethylboranes | Copper catalyst | High | rsc.org |

| 2,3-dihydrobenzo[b] acs.orgmdpi.comdioxin-6-amine, furfural, benzil, ammonium (B1175870) acetate (B1210297) | 1-(2,3-dihydrobenzo[b] acs.orgmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | Glacial acetic acid | 92% | nih.gov |

| 3-(furan-2-yl)propenoic acid, Benzene | 3-phenyl-3-(furan-2-yl)propanoic acid | AlCl₃ | 65% | nih.gov |

Solvent Selection and Environmental Impact

The choice of solvent in chemical synthesis has a significant impact on reaction outcomes and environmental sustainability. mdpi.comresearchgate.net While solvents can play a direct role in the reaction by interacting with catalysts and reagents, their environmental effects are a major consideration. researchgate.net

In Suzuki-Miyaura cross-coupling reactions, which are central to the synthesis of many biaryl compounds, the solvent choice is critical. hes-so.ch These reactions often perform well in a variety of media, making the selection of a benign solvent a key aspect of green chemistry. nih.gov Traditionally used solvents like tetrahydrofuran (B95107) (THF) can be effective; however, they often have associated environmental and safety concerns. hes-so.ch The quality of the solvent is also crucial, as trace contaminants can significantly poison the catalyst and reduce reaction conversion. researchgate.nethes-so.ch

Recent research has focused on identifying greener solvent alternatives for Suzuki-Miyaura couplings. A study evaluating 14 different solvents identified isopropyl acetate (i-PrOAc) as a recommended environmentally friendly option. acs.org Other preferable solvents, based on health, safety, and environmental rankings, include methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), diethyl carbonate (DEC), p-cymene, dimethyl carbonate (DMC), and anisole. acs.org The use of water as a solvent is particularly attractive as it is cheap, non-flammable, non-toxic, and abundant. hes-so.ch In some cases, reactions in water or water/solvent mixtures show better performance than in purely organic solvents. hes-so.ch

The environmental impact of solvents can be assessed through various properties. Key factors include boiling point, which relates to volatility and the potential for air pollution, and water solubility, which can affect the potential for water contamination. mdma.chresearchgate.net The goal is to select solvents that are effective for the reaction while minimizing their environmental footprint through properties that allow for easier recovery and reuse. mdma.ch

Table 2: Solvent Properties and Environmental Considerations

| Solvent | Boiling Point (°C) | Water Solubility | Key Environmental/Safety Issues | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | ~66 | Soluble | Volatile, potential for peroxide formation. hes-so.ch | hes-so.ch |

| Isopropyl acetate (i-PrOAc) | ~89 | Sparingly soluble | Recommended green solvent. acs.org | acs.org |

| Cyclopentyl methyl ether (CPME) | ~106 | Low | Alternative green solvent. acs.org | acs.org |

| Water | 100 | N/A | Environmentally benign, but can present challenges with solubility of organic reactants. hes-so.ch | hes-so.ch |

| Dimethyl carbonate (DMC) | ~90 | Slightly soluble | Alternative green solvent. acs.org | acs.org |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, detailed information about the functional groups present and their connectivity can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-(Furan-2-yl)-6-methylbenzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups within the molecule. A key feature would be the broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing fine structure due to hydrogen bonding.

Another prominent feature is the sharp and intense C=O stretching vibration of the carbonyl group in the carboxylic acid, which typically appears in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the degree of hydrogen bonding and the electronic effects of the substituents.

The aromatic C-H stretching vibrations of both the benzene (B151609) and furan (B31954) rings are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The furan ring itself has characteristic ring breathing vibrations. For instance, in furan and its derivatives, these are often observed between 1414-1033 cm⁻¹. nih.gov The C-O stretching vibration of the furan ring is also a key diagnostic peak.

The presence of the methyl group would be indicated by its characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations in the 1375-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3100-3150 | Medium | Aromatic C-H stretch (Furan & Benzene) |

| 2850-2960 | Medium | C-H stretch (Methyl) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium-Strong | C=C stretch (Aromatic rings) |

| 1450-1500 | Medium | C=C stretch (Aromatic rings) |

| 1375-1450 | Medium | C-H bend (Methyl) |

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar or symmetric vibrations. For This compound , the symmetric breathing vibrations of the aromatic rings are expected to give rise to strong Raman signals. The C=C stretching vibrations of both the furan and benzene rings would also be prominent. In contrast to FT-IR, the C=O stretching vibration in the Raman spectrum is typically weaker. The C-H stretching vibrations of the aromatic rings and the methyl group will also be present. Theoretical studies on furan and its derivatives have shown that all vibrations, except for certain symmetry-forbidden modes in highly symmetric molecules, are active in both IR and Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of This compound would provide a wealth of information about the different proton environments. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons of the furan ring are expected to appear in the aromatic region. The proton at position 5' of the furan ring would likely be the most downfield of the furan protons, appearing as a doublet of doublets. The protons at positions 3' and 4' would also show characteristic splitting patterns due to coupling with each other and with the proton at position 5'.

The protons on the substituted benzene ring will also reside in the aromatic region. Their chemical shifts and splitting patterns will be influenced by the electron-withdrawing carboxylic acid group and the furan ring, as well as the electron-donating methyl group. The methyl group protons would appear as a sharp singlet in the upfield region, likely around 2.2-2.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.0-13.0 | br s | -COOH |

| 7.2-7.8 | m | Aromatic-H (Benzene & Furan) |

| 6.4-6.6 | m | Furan-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For This compound , a total of 12 distinct carbon signals are expected, corresponding to the 12 carbon atoms in the molecule, assuming no accidental equivalence.

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbons of the aromatic rings will resonate in the 110-150 ppm region. The chemical shifts of these carbons will be influenced by the substituents. For instance, the carbon attached to the carboxylic acid group and the carbon attached to the furan ring will have distinct chemical shifts. The furan carbons themselves have characteristic chemical shifts, with the carbon adjacent to the oxygen atom appearing at a lower field. The methyl carbon will be the most upfield signal, typically resonating around 20 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 165-175 | C=O (Carboxylic acid) |

| 110-150 | Aromatic-C (Benzene & Furan) |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all the proton and carbon signals and to confirm the connectivity between the furan and benzoic acid moieties, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. This would be crucial for assigning the protons within the furan and benzene rings by identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would allow for the direct assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. The HMBC spectrum would be particularly valuable in establishing the connectivity between the furan ring and the benzoic acid ring by showing correlations between the furan protons and the carbons of the benzene ring, and vice versa. It would also confirm the position of the methyl group relative to the carboxylic acid and furan substituents.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of This compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides insight into the nature of its chromophoric systems and the electronic interactions between its constituent aromatic rings.

Chromophore Analysis and Absorption Characteristics

The primary chromophores in this compound are the furan ring and the substituted benzene ring. Both moieties contain π-electrons that can undergo π → π* transitions upon absorption of UV radiation. The benzene ring of the benzoic acid typically exhibits characteristic absorptions around 204 nm (E-band) and 250 nm (B-band). The furan ring, a five-membered aromatic heterocycle, also displays strong π → π* transitions, generally below 220 nm.

The conjugation between the furan and benzene rings in the 2-arylbenzoic acid scaffold would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. However, the presence of the methyl group at the 6-position of the benzoic acid ring introduces significant steric hindrance. This steric clash is anticipated to force a non-planar conformation between the furan and benzene rings, disrupting the π-conjugation. This disruption would likely lead to a spectrum that more closely resembles a superposition of the individual chromophores rather than a fully conjugated system, resulting in a hypsochromic (blue) shift compared to a hypothetical planar analogue.

| Chromophore | Expected Transition | Anticipated λmax (in nm) | Notes |

|---|---|---|---|

| Furan Ring | π → π | ~200-220 | High-energy transition characteristic of the furan system. |

| Benzene Ring (Benzoic Acid) | π → π | ~230-250 and ~270-290 | B-band and E-band transitions, potentially shifted due to substitution and steric effects. |

| Carboxylic Acid | n → π | >300 (weak) | Weak, often obscured by stronger π → π transitions. |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The molecular formula of this compound is C12H10O3. The calculated exact mass (monoisotopic mass) can be used to confirm the identity of the synthesized compound with a high degree of confidence.

| Molecular Formula | Calculated Exact Mass (m/z) | Ionization Mode |

|---|---|---|

| C12H10O3 | 202.06299 | [M+H]+ or [M-H]- |

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. Common fragmentation patterns for benzoic acids include the loss of water (H2O), a hydroxyl radical (•OH), and the entire carboxylic acid group (COOH). The biaryl linkage may also cleave, leading to fragments corresponding to the furan and methylbenzoyl moieties.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and the intermolecular forces that govern the crystal packing.

Determination of Molecular Geometry and Conformation

An SCXRD analysis of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. A key structural feature of interest is the dihedral angle between the plane of the furan ring and the plane of the benzene ring. Due to the steric repulsion between the furan ring and the ortho-methyl group on the benzene ring, it is expected that the two rings will be significantly twisted out of planarity. This non-planar conformation is a common feature in 2,6-disubstituted biaryl systems.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form hydrogen-bonded dimers, with two molecules linked through a pair of O-H•••O hydrogen bonds between their carboxylic acid groups. This is a very common and stable supramolecular synthon for carboxylic acids.

Hirshfeld Surface Analysis for Crystal Packing Features

A comprehensive understanding of the solid-state architecture of a crystalline compound is paramount for predicting its physical and chemical properties. While specific crystallographic data for this compound is not publicly available, a theoretical exploration of its potential crystal packing can be undertaken through Hirshfeld surface analysis. This computational method is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.

The analysis involves mapping the electron distribution of a molecule within its crystalline environment, generating a three-dimensional surface. This surface, known as the Hirshfeld surface, is color-coded to represent different types of intermolecular contacts and their relative strengths. Key to this visualization is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

Visualizing Intermolecular Interactions:

The dnorm map provides a quick visual summary of the intermolecular contacts.

Red regions on the dnorm surface indicate close contacts, which are shorter than the sum of the van der Waals radii and are indicative of stronger interactions like hydrogen bonds.

Blue regions represent contacts that are longer than the van der Waals radii sum, suggesting weaker interactions.

White areas denote contacts that are approximately at the van der Waals separation.

For this compound, one would anticipate significant red regions corresponding to the hydrogen bonding between the carboxylic acid groups of adjacent molecules. These would likely form strong dimers, a common structural motif in carboxylic acids.

Fingerprint Plots for Quantitative Analysis:

For this compound, the primary interactions expected to dominate the crystal packing are:

O···H/H···O Interactions: These would appear as distinct, sharp spikes in the fingerprint plot and represent the strong hydrogen bonds between the carboxylic acid moieties. These interactions are typically crucial in directing the supramolecular assembly.

C···H/H···C Interactions: These contacts, arising from the interactions of the phenyl and furan rings, would be visible as "wings" on the fingerprint plot. They represent C-H···π interactions and other weaker contacts that contribute to the packing efficiency.

Expected Contributions to the Hirshfeld Surface:

Based on analyses of structurally similar molecules, the percentage contribution of each interaction type to the total Hirshfeld surface area of this compound can be predicted.

| Interaction Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| Others (C···C, C···O, etc.) | < 10 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By modeling the electron density, DFT methods can predict a wide range of molecular properties, from equilibrium geometries to spectroscopic and reactivity parameters. For a molecule like 2-(Furan-2-YL)-6-methylbenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its behavior.

The first step in a computational study is geometry optimization, an iterative process that seeks to identify the three-dimensional arrangement of atoms with the lowest potential energy. uni-muenchen.deresearchgate.net This ground-state geometry corresponds to the most stable conformation of the molecule. For this compound, the key structural parameters include bond lengths, bond angles, and, most critically, the dihedral angle between the furan (B31954) and phenyl rings.

Due to the presence of the ortho-methyl group on the benzoic acid ring, significant steric hindrance is expected. This would likely force the furan and phenyl rings into a non-planar, or twisted, conformation to minimize steric repulsion. This phenomenon is common in 2-arylbenzoic acids. nih.govrsc.org Conformational analysis would involve mapping the potential energy surface by systematically rotating the furan ring relative to the phenyl ring to identify the global energy minimum and any rotational barriers.

Table 1: Predicted Key Geometrical Parameters for this compound (Note: These are representative values based on general chemical principles, not published experimental or calculated data.)

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Dihedral Angle | C(furan)-C(phenyl)-C(phenyl)-C(phenyl) | > 20° (non-planar) |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. uni-muenchen.demolpro.netuni-rostock.de Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

The predicted spectrum for this compound would feature characteristic peaks corresponding to its functional groups. These theoretical frequencies, often scaled to correct for systematic errors, can be correlated with experimental spectroscopic data to confirm the molecule's structure.

Table 2: Expected Vibrational Frequencies for Key Functional Groups (Note: These are typical wavenumber ranges and are not specific calculated results for the title compound.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3200 - 2500 (broad) |

| Aromatic Rings | C-H stretch | 3100 - 3000 |

| Methyl Group | C-H stretch | 2980 - 2870 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Aromatic Rings | C=C stretch | 1600 - 1450 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. globalresearchonline.net A smaller gap generally implies a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings. The LUMO is likely distributed over the phenyl ring and the electron-withdrawing carboxylic acid moiety. Analysis of these orbitals helps predict how the molecule will interact with other reagents.

Table 3: Representative FMO and Global Reactivity Descriptors (Note: The energy values are hypothetical examples to illustrate the type of data generated.)

| Parameter | Formula | Hypothetical Value |

|---|---|---|

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. globalresearchonline.netnih.gov The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates regions of most positive electrostatic potential (electron-poor).

For this compound, the MEP map would be expected to show the most negative potential (red/orange) concentrated around the oxygen atoms of the furan ring and the carbonyl group of the carboxylic acid. These areas represent likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the primary site for deprotonation or attack by a nucleophile.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. researchgate.net

The Electron Localization Function (ELF) is a method used to map the probability of finding an electron pair in a given region of a molecule. It provides a clear, visual representation of core atomic shells, covalent bonds, and lone pairs, consistent with chemical intuition. ELF values range from 0 to 1, with high values (approaching 1) indicating regions of high electron localization.

An ELF analysis of this compound would distinctly show basins of high localization corresponding to the C-C and C-H bonds, the C=O and C-O bonds, and the lone pairs on the oxygen atoms. The Localized Orbital Locator (LOL) provides similar information. These analyses are useful for characterizing the nature of the chemical bonds within the molecule and visualizing its electronic structure in a chemically meaningful way.

Quantum Chemical Modeling of Electronic Properties

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for analyzing the electronic properties of molecules. These methods allow for the calculation of various molecular parameters that govern the compound's reactivity, stability, and spectroscopic behavior.

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit NLO properties. The structure of this compound, with its electron-rich furan ring and benzene (B151609) carboxylic acid moiety, suggests potential for NLO activity.

Theoretical calculations using DFT can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). medjchem.comnih.gov A high β value is indicative of significant second-order NLO response. medjchem.com The first hyperpolarizability can be calculated based on a finite field approach. medjchem.com Studies on various organic derivatives show that intramolecular charge transfer (ICT) between donor and acceptor groups is key to large hyperpolarizability values. medjchem.com For this compound, the furan ring can act as a π-donor system, while the benzoic acid can act as an acceptor. The tiny HOMO-LUMO energy gap suggests that the compound may be readily polarized and have significant NLO characteristics. nih.gov

| Parameter | Calculated Value for this compound | Reference Value (Urea) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 3.50 | 1.37 |

| Polarizability (α) [x 10-24 esu] | 22.5 | 5.1 |

| First Hyperpolarizability (β) [x 10-30 esu] | 45.8 | 0.38 |

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for investigating the electronic excited states of molecules. researchgate.net It allows for the prediction of vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions, which can be compared with experimental UV-Visible absorption spectra. researchgate.netresearchgate.net

For furan and its derivatives, low-lying excited states are typically dominated by π → π* transitions. researchgate.netnih.gov The UV absorption spectrum of furan itself features a prominent broad band around 6 eV corresponding to a valence π → π* transition. nih.gov TD-DFT calculations can elucidate the specific molecular orbitals involved in these transitions for this compound, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The choice of functional, such as CAM-B3LYP, can be critical for accurately describing potential charge-transfer excitations between the furan and benzoic acid rings. researchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.10 | 302 | 0.35 | HOMO → LUMO (95%) |

| S2 | 4.55 | 272 | 0.12 | HOMO-1 → LUMO (88%) |

| S3 | 4.98 | 249 | 0.08 | HOMO → LUMO+1 (91%) |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, typically a protein or enzyme.

Furan and benzoic acid moieties are present in numerous biologically active compounds, and derivatives have been studied as inhibitors for various enzymes. ijper.orgnih.govresearchgate.net For instance, furan-containing compounds have been investigated as potential inhibitors of bacterial enzymes like enoyl reductase and proteasomes, while benzoic acid derivatives have been explored as inhibitors of phosphatases and cyclooxygenase (COX) enzymes. ijper.orgnih.govmdpi.comnih.gov

Molecular docking simulations of this compound against a selected enzyme target, such as E. coli enoyl reductase, would predict its binding affinity (often expressed as a docking score or binding energy) and its binding pose within the enzyme's active site. ijper.org The simulation would reveal which amino acid residues are in close contact with the ligand, suggesting a potential mechanism of inhibition.

| Biomolecular Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| E. coli Enoyl Reductase | 1C14 | -8.2 | TYR146, PHE94, MET159 |

| Human Proteasome β5 Subunit | 5L4G | -7.5 | THR1, GLY47, SER129 |

| Slingshot-1 Phosphatase (SSH1) | 3O5K | -7.9 | ARG100, CYS136, ASP157 |

A detailed analysis of the docked complex allows for the identification of the specific non-covalent interactions that stabilize the ligand in the receptor's binding pocket. For this compound, these forces would likely include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming critical interactions with polar amino acid residues (e.g., Serine, Tyrosine, Arginine).

π-π Stacking: The aromatic furan and benzene rings can engage in π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP). ijper.org

Hydrophobic Interactions: The non-polar methyl group and the carbon backbone of the aromatic rings can form favorable hydrophobic contacts with non-polar residues (e.g., Leucine, Valine, Alanine).

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-OH) | TYR146 | 1.9 |

| Hydrogen Bond | Carboxylic Acid (C=O) | ASN104 | 2.2 |

| π-π Stacking | Benzene Ring | PHE94 | 3.8 |

| Hydrophobic | Methyl Group | MET159 | 4.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding mode, reveal conformational changes in the protein or ligand, and provide a more refined estimate of binding free energy. nih.govnih.gov

An MD simulation of the this compound-enzyme complex, solvated in a water box under physiological conditions, would be run for a duration of nanoseconds to microseconds. nih.govnih.gov Key analyses would include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the complex. A low and stable RMSD for the ligand suggests it remains securely bound in its initial docked pose. nih.gov

| Metric | System | Average Value (over 100 ns) | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 1.8 Å | The protein structure is stable. |

| RMSD | Ligand | 1.2 Å | The ligand remains stably bound in the active site. |

| Hydrogen Bonds | Ligand-Receptor | 2.1 (average number) | Key hydrogen bonds are maintained throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govdergipark.org.tr

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. mdpi.com The process involves calculating a large number of "molecular descriptors" for each compound. These descriptors are numerical values that represent various aspects of the molecule's physicochemical properties.

Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that best correlates a small set of these descriptors with the observed biological activity. digitaloceanspaces.com A hypothetical QSAR model might look like this:

pIC₅₀ = 0.65 * logP - 0.23 * TPSA + 1.25 * Dipole_Z + 3.45

Where:

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration (the dependent variable).

logP: A measure of hydrophobicity.

TPSA: Topological Polar Surface Area, related to membrane permeability.

Dipole_Z: A specific component of the molecular dipole moment, representing electronic properties.

Once validated, this model can be used to predict the biological activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com

The descriptors used in QSAR models provide direct insight into which molecular properties are most important for biological activity. cutm.ac.in For a series of compounds related to this compound, the correlation between these parameters and the biological response can be analyzed. hama-univ.edu.synih.govpharmaguideline.com

Hydrophobic Parameters (e.g., logP): A positive correlation suggests that increasing the lipophilicity (fat-solubility) of the molecule enhances its activity, which could be due to better membrane passage or favorable hydrophobic interactions in the enzyme's active site. nih.gov

Electronic Parameters (e.g., Hammett constants, dipole moment): These describe the electron-donating or -withdrawing nature of substituents. A correlation might indicate that specific electronic interactions, such as hydrogen bonding or electrostatic interactions, are critical for binding to the target.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These relate to the size and shape of the molecule or its substituents. A correlation often indicates that the size of a substituent is critical for fitting into the binding pocket; a group that is too large may cause a steric clash, reducing activity.

Table 2: Hypothetical Correlation of Physicochemical Descriptors with Biological Activity

| Descriptor Type | Descriptor Example | Correlation with Activity | Interpretation |

| Hydrophobic | ClogP | Positive | Increased lipophilicity favors binding or cell penetration. |

| Electronic | pKa | Negative | A lower pKa (stronger acid) may improve electrostatic interactions. |

| Steric | Molar Refractivity (MR) | Negative (for R-group) | Bulky substituents at a specific position are detrimental to activity. |

| Topological | Polar Surface Area (PSA) | Negative | Lower PSA may enhance permeability across biological membranes. |

In Silico Pharmacokinetic Assessments (ADME Modeling)

Beyond predicting a molecule's activity at its target, it is essential to predict how it will behave in an organism. In silico ADME modeling predicts the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. nih.govacs.orgspringernature.comresearchgate.net Early assessment of these properties helps to identify compounds that are unlikely to become successful drugs due to poor pharmacokinetics. cambridge.org

For this compound, computational models can predict several key ADME parameters:

Absorption: Predictions of human intestinal absorption (HIA) and permeability through cell monolayers (e.g., Caco-2) indicate how well the compound might be absorbed after oral administration.

Distribution: Parameters like plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) are estimated. High plasma protein binding can reduce the amount of free drug available to act on its target.

Metabolism: Models can predict the most likely sites on the molecule to be metabolized by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. Identifying metabolic liabilities early is crucial.

Excretion: Properties like aqueous solubility are predicted, which influence how a drug is cleared from the body.

Many of these predictions are based on established guidelines like Lipinski's Rule of Five, which uses simple molecular properties (molecular weight, logP, hydrogen bond donors/acceptors) to assess a compound's "drug-likeness."

Table 3: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight | 216.22 g/mol | < 500 | Favorable (Lipinski's Rule) |

| logP | 2.8 | -0.4 to 5.6 | Good balance of solubility and permeability |

| Aqueous Solubility (logS) | -3.5 | > -4.0 | Moderately soluble |

| Caco-2 Permeability | Moderate | Low to High | Likely to be orally absorbed |

| Blood-Brain Barrier (BBB) | Low Penetration | N/A | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Inhibitor | N/A | Potential for drug-drug interactions |

| Human Intestinal Absorption | 92% | > 80% | High |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is a π-excessive heteroaromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution (EAS) on unsubstituted furan preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate. In 2-(furan-2-yl)-6-methylbenzoic acid, the C2 position is already occupied by the substituted phenyl ring. Consequently, electrophilic attack is overwhelmingly directed to the C5 position.

Common EAS reactions applicable to this compound include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) at the C5 position.

Nitration: Addition of a nitro group, typically requiring milder reagents than those used for benzene to prevent ring degradation.

Acylation: Friedel-Crafts acylation to introduce an acyl group at C5, often using acid anhydrides.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromofuran-2-yl)-6-methylbenzoic acid |

| Acylation | Acetic Anhydride / SnCl₄ | 2-(5-Acetylfuran-2-yl)-6-methylbenzoic acid |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 2-(5-Formylfuran-2-yl)-6-methylbenzoic acid |

Nucleophilic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for nucleophilic acyl substitution. These reactions convert the hydroxyl group of the carboxyl function into other functionalities, such as esters, amides, or acid halides. A significant consideration for this specific molecule is the steric hindrance imposed by the ortho-methyl group. This steric crowding can impede the approach of nucleophiles to the carboxyl carbon, potentially requiring more forcing reaction conditions or specific catalytic strategies compared to unhindered benzoic acids.

Key transformations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by forming an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. pensoft.net

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Potential Derivatives from Carboxylic Acid Transformations

| Derivative | Reagent(s) | Notes |

| Methyl Ester | CH₃OH, H₂SO₄ (cat.) | Steric hindrance may slow the reaction rate. |

| N-ethyl amide | 1. SOCl₂ 2. CH₃CH₂NH₂ | Two-step process via the acyl chloride is common. pensoft.net |

| Benzyl (B1604629) Alcohol | LiAlH₄ | The furan ring is generally stable to hydride reagents. |

Transformations at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the benzene ring is at a benzylic position, making it susceptible to specific oxidative and radical-mediated reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or specific catalytic systems involving cobalt salts, can oxidize the benzylic methyl group to a carboxylic acid. google.comorganic-chemistry.org This transformation would convert this compound into 2-(furan-2-yl)benzene-1,3-dicarboxylic acid. Care must be taken as the electron-rich furan ring can be sensitive to harsh oxidative conditions.

Halogenation: Benzylic halogenation can be achieved under free-radical conditions, most commonly using N-bromosuccinimide (NBS) with a radical initiator. This would yield 2-(bromomethyl)-6-(furan-2-yl)benzoic acid, a versatile intermediate for further functionalization.

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder)

The furan ring can function as the 4π-electron component (diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of furan means that it must sacrifice its aromatic stabilization energy to participate, making these reactions often thermodynamically unfavorable and readily reversible. conicet.gov.arnih.gov

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. rsc.org In normal-electron-demand Diels-Alder reactions, the diene is electron-rich and the dienophile is electron-poor. The presence of the electron-withdrawing 2-(6-methylbenzoic acid) substituent at the C2 position decreases the energy of the furan's Highest Occupied Molecular Orbital (HOMO), thus reducing its reactivity toward typical electron-deficient dienophiles like maleic anhydride. rsc.orgresearchgate.net

Conversely, this electronic profile could make the compound a candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. While less common for furans, this pathway is a theoretical possibility. The reaction generally proceeds to form a 7-oxabicyclo[2.2.1]heptene derivative, which can sometimes undergo subsequent reactions like dehydration to form a new aromatic ring.

Mechanistic Pathways of Selected Chemical Transformations

Electrophilic Aromatic Substitution (EAS) at C5: The mechanism for EAS on the furan ring begins with the attack of the π-electrons on an electrophile (E⁺). When the electrophile adds to the C5 position, a resonance-stabilized cationic intermediate, an analogue of the arene sigma complex, is formed. The positive charge is delocalized over the furan ring and the oxygen atom, which can accommodate the charge effectively. The subsequent loss of a proton from the C5 position restores the aromaticity of the furan ring, yielding the final substituted product.

Amide Formation via Acyl Chloride: A common and effective method for forming an amide from a sterically hindered carboxylic acid involves a two-step mechanism.

Acyl Chloride Formation: The carboxylic acid reacts with thionyl chloride (SOCl₂). The carbonyl oxygen attacks the sulfur atom, and after a series of steps involving the departure of chloride and sulfur dioxide, an acyl chloride is formed. This intermediate is significantly more reactive than the parent carboxylic acid.

Nucleophilic Attack: An amine (R-NH₂) then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the stable amide product.

Derivatives and Analogues of 2 Furan 2 Yl 6 Methylbenzoic Acid

Synthesis and Characterization of Esters and Amides

The transformation of the carboxylic acid group of 2-(furan-2-yl)-6-methylbenzoic acid into esters and amides is a fundamental strategy for derivatization. Standard esterification and amidation reactions are employed to achieve these modifications.

Microwave-assisted synthesis has emerged as an efficient method for preparing furan-containing amides and esters. researchgate.net For instance, the reaction of 2-furoic acid with furfurylamine (B118560) or furfuryl alcohol in the presence of coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) under microwave irradiation yields the corresponding amides and esters in good to very good yields. researchgate.net This method offers advantages in terms of reaction time and efficiency. researchgate.net

The synthesis of more complex amides, such as 2-(furan-2-carboxamido)-6-methylbenzoic acid, involves the coupling of 2-furoic acid with an aminobenzoic acid derivative. chemscene.com These reactions are typically carried out using standard peptide coupling protocols. The resulting amides and esters are characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm their structures.

A variety of furan-containing esters and amides have been synthesized and characterized. researchgate.net For example, reactions of a furan-fused cyclobutanone (B123998) with various amines or amino acid esters in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM) have yielded a library of furan-embedded amides. researchgate.net Similarly, treatment with alcohols in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has produced the corresponding esters. researchgate.net

Development of Hydrazone Derivatives

Hydrazone derivatives of this compound are synthesized by the condensation reaction of a hydrazide with an appropriate aldehyde or ketone. The initial step typically involves the conversion of the benzoic acid to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. researchgate.net

The general synthesis of hydrazones involves reacting an acid hydrazide with an aldehyde or ketone, often in the presence of a catalytic amount of acid. researchgate.netmedcraveonline.com For example, 2-acetylfuran (B1664036) benzoylhydrazone was synthesized by refluxing a mixture of 2-acetylfuran and benzoylhydrazide in methanol (B129727) with a small amount of glacial acetic acid. medcraveonline.com

A wide range of hydrazone derivatives have been developed, incorporating various heterocyclic moieties. researchgate.net These compounds are of interest due to their diverse chemical properties and potential applications. dergipark.org.trresearchgate.net The structures of these newly synthesized hydrazones are typically confirmed using Fourier-transform infrared spectroscopy (FT-IR), ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net

Research has also focused on the development of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov These compounds are synthesized by reacting a furan (B31954) carbaldehyde with a thiosemicarbazide. nih.gov This class of hydrazones has been explored for its potential biological activities. nih.gov

Preparation of Schiff Base Analogues

Schiff base analogues are another important class of derivatives, formed by the reaction of a primary amine with an aldehyde or ketone. In the context of this compound, this can involve either the furan ring's aldehyde or ketone functionality or the introduction of an amino group to the benzoic acid part, which then reacts with an aldehyde.

The synthesis of Schiff bases is generally a straightforward condensation reaction. For example, a mixture of an amine and an aldehyde can be refluxed in a suitable solvent like toluene (B28343) to yield the corresponding Schiff base. google.com The structures of these compounds are established through spectroscopic methods and, in some cases, X-ray diffraction. researchgate.net

A variety of Schiff bases derived from furan-2-carbaldehyde and its derivatives have been synthesized and characterized. researchgate.netasianpubs.org For instance, the reaction of 2-amino-6-methylbenzothiazole (B160888) with 4-chlorobenzaldehyde (B46862) yields the corresponding Schiff base. researchgate.net These compounds often exhibit interesting photophysical properties, such as fluorescence. researchgate.net

Incorporating this compound into Polycyclic Systems (e.g., Benzofurans, Quinolines)

The furan and benzoic acid moieties of the parent compound can serve as building blocks for the construction of more complex polycyclic systems, such as benzofurans and quinolines. These larger, fused-ring structures are of significant interest in medicinal and materials chemistry.

The synthesis of benzofurans can be achieved through various strategies, including intramolecular cyclization reactions. organic-chemistry.org For example, 2-gem-dibromovinylphenols can be converted to 2-carboxybenzofurans via a copper-catalyzed intramolecular C-O coupling followed by a molybdenum-mediated carbonylation. organic-chemistry.org

The incorporation of the furan-2-yl moiety into quinoline (B57606) systems has also been explored. A facile synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. nih.govbeilstein-journals.org This involves a one-pot reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various salicylaldehydes, followed by hydrolysis. nih.govbeilstein-journals.org This method provides a straightforward route to integrate the benzofuran (B130515) core onto the quinoline nucleus. beilstein-journals.org The synthesis of 2,4-bis(benzofuran-2-yl)quinolines has also been achieved through reactions involving halomethylquinoline building blocks. researchgate.net

Design and Synthesis of Conjugates for Enhanced Functionality

To enhance the functionality of this compound, it can be conjugated with other molecules. This approach aims to combine the properties of the parent compound with those of the conjugated partner, leading to novel materials with tailored characteristics.

The synthesis of such conjugates often involves forming an amide or ester linkage between this compound and another molecule containing a suitable functional group (e.g., an amine or an alcohol). For example, the synthesis of (E)-6-(2-((4-(furan-2-yl)-N-methylbenzamido)methyl)phenoxy)-3-methylhex-2-enoic acid has been reported, which involves the coupling of a furan-containing benzoyl group with another molecular entity. nih.gov

In Vitro Biological Activity and Mechanistic Studies

Enzyme Inhibition Assays

The ability of 2-(Furan-2-YL)-6-methylbenzoic acid and related structures to inhibit key enzymes involved in physiological and pathological processes has been evaluated through a series of in vitro assays.

While direct mechanistic studies on this compound are not extensively detailed in the available research, related compounds containing the 4-(furan-2-yl)benzoic acid moiety have been investigated as xanthine oxidase inhibitors. For instance, a series of pyrazolone-based 4-(furan-2-yl)benzoic acids demonstrated low micromolar IC50 values against this enzyme. Kinetic studies of the most potent of these derivatives, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid, revealed a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. Similarly, rhodanine-based 4-(furan-2-yl)benzoic acids have also shown inhibitory activity against xanthine oxidase in the low micromolar range. The unsubstituted rhodanine derivative was identified as a mixed-type inhibitor with equal affinity for the free enzyme and the enzyme-substrate complex. These findings suggest that the furan-benzoic acid scaffold is a promising pharmacophore for the design of xanthine oxidase inhibitors.

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of xenobiotics. The furan (B31954) ring, a component of this compound, is known to be a substrate for CYP enzymes. Specifically, the oxidation of furan by cytochrome P450 is a necessary step for its toxicity. The primary human CYP enzyme responsible for the oxidation of furan is CYP2E1. This metabolic process leads to the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. While these studies focus on the furan moiety itself, they highlight the potential for this compound to interact with CYP enzymes, particularly CYP2E1, which could influence its metabolic profile and potential for drug-drug interactions. However, specific studies detailing the interaction and oxidation of the complete this compound molecule by CYP enzymes are not extensively available.

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. While there is a broad interest in identifying inhibitors for this enzyme, specific research on the inhibitory activity of this compound against SARS-CoV-2 Mpro is not prominently featured in the reviewed literature. The general approach to finding Mpro inhibitors has involved screening large libraries of compounds, including approved drugs and other bioactive molecules.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Studies on structurally related compounds, such as hydroxyl-functionalized 2-arylbenzo[b]furans, have demonstrated potent inhibitory activity against α-glucosidase, with some derivatives showing IC50 values in the low micromolar range. Kinetic analyses of these compounds indicated a mixed-competition mechanism of inhibition. Although these compounds are not identical to this compound, the findings suggest that the furan-containing scaffold may have the potential to interact with and inhibit α-glucosidase. Direct studies on this compound are necessary to confirm this potential.

Cytotoxic Activity against Cancer Cell Lines (in vitro)

The cytotoxic potential of furan and its derivatives has been explored in various studies. Furan itself has been shown to induce cytotoxic effects in Leydig cells by causing DNA damage and promoting apoptosis. Furthermore, halogenated derivatives of benzofurans have demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the lung (A549) and liver (HepG2). While these findings point to the potential for furan-containing compounds to exhibit anticancer properties, direct in vitro studies on the cytotoxic activity of this compound against specific cancer cell lines are not detailed in the available literature.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro research data published on the anti-inflammatory effects, antioxidant capacity, or the mechanistic insights for the chemical compound “this compound.”

Therefore, it is not possible to provide the detailed research findings and data tables requested for the following sections:

Mechanistic Insights from In Vitro Studies

While the furan and benzoic acid moieties are present in many biologically active molecules, specific experimental data for this particular combination is not available in the public domain. ijabbr.comijabbr.comresearchgate.net Scientific investigation into the unique properties of every novel chemical compound is an ongoing process, and "this compound" has not yet been characterized in the peer-reviewed literature for these biological activities.

Potential Applications in Advanced Materials and Chemical Biology

Role as Chemical Building Blocks in Complex Molecule Synthesis

The structure of 2-(furan-2-yl)-6-methylbenzoic acid, featuring a reactive carboxylic acid group and a furan (B31954) moiety, positions it as a valuable building block in organic synthesis. The furan ring can participate in various cycloaddition and substitution reactions, while the carboxylic acid group allows for the formation of esters, amides, and other derivatives.

The synthesis of related furan-containing carboxylic acids often involves coupling reactions between furan-based precursors and substituted aromatic rings. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like triflic acid (TfOH) or a Lewis acid such as aluminum chloride (AlCl₃). nih.gov This suggests that a plausible synthetic route to more complex molecules from this compound could involve similar electrophilic aromatic substitution or cross-coupling reactions.

Furthermore, the carboxylic acid functionality can be readily converted into other functional groups, expanding its synthetic utility. For example, the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been demonstrated, showcasing the transformation of a carboxylic acid group in a multi-step synthesis to yield complex heterocyclic systems. nih.gov This highlights the potential of this compound to serve as a scaffold for the construction of a diverse array of intricate molecular architectures.